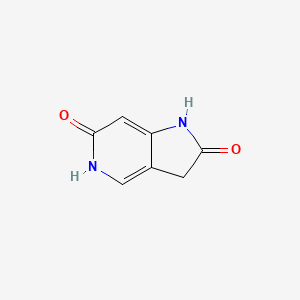

6-Hydroxy-5-aza-2-oxindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-6-2-5-4(3-8-6)1-7(11)9-5/h2-3H,1H2,(H,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDXZQUHIJMLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CNC(=O)C=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 6-Hydroxy-5-aza-2-oxindole

Introduction

The 5-aza-2-oxindole scaffold is a privileged structural motif in medicinal chemistry, recognized for its significant biological activities.[1][2] As a bioisostere of the indole ring system, the introduction of a nitrogen atom into the benzene ring can modulate physicochemical properties such as polarity and solubility, potentially enhancing pharmacokinetic profiles.[1][2] Specifically, the 6-hydroxy-5-aza-2-oxindole core is of considerable interest to researchers and drug development professionals due to its potential as a key intermediate in the synthesis of various therapeutic agents. This guide provides an in-depth exploration of the synthetic pathways leading to this important heterocyclic compound, focusing on the underlying chemical principles and practical experimental considerations.

The oxindole framework itself is a common feature in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[3][4] The strategic placement of a hydroxyl group at the 6-position and a nitrogen atom at the 5-position of the oxindole core creates unique opportunities for molecular interactions with biological targets and for further chemical derivatization.

This document will detail established and innovative synthetic strategies, offering a critical analysis of their advantages and limitations. From classical cyclization reactions to modern transition-metal-catalyzed approaches, the aim is to equip researchers with a comprehensive understanding of the available methodologies for constructing the this compound scaffold.

Retrosynthetic Analysis and Key Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound, suggests several strategic approaches for its construction. The core challenge lies in the formation of the five-membered lactam ring fused to a substituted pyridine ring.

Diagram: Retrosynthetic Analysis of this compound

Caption: Key retrosynthetic disconnections for this compound.

Primary Synthetic Strategies:

-

Intramolecular Cyclization of a Substituted Aminopyridine: This is a common and effective strategy. It typically involves the preparation of a 2-amino-3-substituted pyridine derivative where the substituent at the 3-position contains a two-carbon unit that can be cyclized to form the lactam ring. The hydroxyl group can either be present on the starting pyridine or introduced at a later stage.

-

Construction of the Pyridine Ring onto an Existing Pyrrolidinone: While less common, it is theoretically possible to build the substituted pyridine ring onto a pre-formed 2-oxindole precursor. This approach might be considered if the requisite pyrrolidinone is readily available.

-

Transition Metal-Catalyzed Cross-Coupling and Cyclization Cascades: Modern synthetic methodologies, particularly those employing palladium or copper catalysts, offer elegant and efficient routes.[5] These can involve Sonogashira or Suzuki couplings to introduce the necessary carbon framework, followed by an intramolecular cyclization.[5][6]

The choice of strategy will largely depend on the availability and cost of starting materials, the desired substitution pattern on the final molecule, and the scalability of the reaction sequence. For the synthesis of this compound, the intramolecular cyclization of a suitably functionalized aminopyridine is often the most direct and practical approach.

Key Synthesis Pathways

Pathway 1: Intramolecular Reductive Cyclization of a Nitro-Ester Precursor

This classical approach relies on the reductive cyclization of a 2-nitro-3-substituted pyridine derivative. The nitro group serves as a precursor to the amine, which then undergoes in situ cyclization.

Reaction Scheme:

Diagram: Reductive Cyclization Pathway

Caption: Synthesis via intramolecular reductive cyclization.

Causality and Experimental Insights:

-

Step 1: Nucleophilic Aromatic Substitution: The synthesis commences with a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloro substituent by the enolate of diethyl malonate. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the malonate without competing side reactions. Tetrahydrofuran (THF) is a suitable aprotic solvent for this transformation.

-

Step 2: Krapcho Decarboxylation: The resulting malonate derivative undergoes decarboxylation to afford the corresponding acetate. Heating in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is a standard condition for this type of reaction. The presence of a nucleophilic salt (e.g., from the previous step) can facilitate this process.

-

Step 3: Reductive Cyclization: This is the key ring-forming step. The nitro group is reduced to an amine, which spontaneously cyclizes onto the adjacent ester to form the lactam ring. Common reducing agents for this transformation include iron powder in acetic acid (a classic and cost-effective method) or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

Protocol: Synthesis of this compound via Reductive Cyclization

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity | Supplier |

| 2-Chloro-6-hydroxy-5-nitropyridine | 174.55 | - | >98% | Commercial |

| Diethyl malonate | 160.17 | 1.055 | >99% | Commercial |

| Sodium hydride (60% dispersion in oil) | 24.00 | 0.92 | 60% | Commercial |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | >99.8% | Commercial |

| Dimethyl sulfoxide (DMSO) | 78.13 | 1.100 | >99.7% | Commercial |

| Iron powder | 55.85 | 7.87 | - | Commercial |

| Glacial acetic acid | 60.05 | 1.049 | >99.7% | Commercial |

Procedure:

-

Preparation of Diethyl 2-((6-hydroxy-5-nitropyridin-2-yl)oxy)malonate:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl malonate (1.1 eq.) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 2-chloro-6-hydroxy-5-nitropyridine (1.0 eq.) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench carefully with water.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Preparation of Ethyl 2-(6-hydroxy-5-nitropyridin-2-yl)acetate:

-

Dissolve the product from the previous step in DMSO.

-

Add a catalytic amount of sodium chloride.

-

Heat the mixture to 140-160 °C and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography if necessary.

-

-

Synthesis of this compound:

-

To a solution of the nitro-ester in glacial acetic acid, add iron powder (5-10 eq.).

-

Heat the mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

-

Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

-

Pathway 2: Palladium-Catalyzed Intramolecular C-H Arylation

A more modern and often more efficient approach involves the use of palladium catalysis to facilitate the intramolecular C-H arylation of an N-substituted 2-halopyridin-3-amine derivative. This strategy avoids the use of harsh reducing agents and can offer a more direct route.

Reaction Scheme:

Diagram: Palladium-Catalyzed C-H Arylation Pathway

Caption: Synthesis via palladium-catalyzed intramolecular C-H arylation.

Causality and Experimental Insights:

-

Step 1: Amidation: The starting 2-bromo-6-(benzyloxy)pyridin-3-amine is acylated with chloroacetyl chloride. A base such as pyridine is used to neutralize the HCl generated during the reaction. The benzyloxy group serves as a protecting group for the hydroxyl functionality, which is often necessary to prevent side reactions in subsequent steps.

-

Step 2: Intramolecular C-H Arylation: This is the crucial palladium-catalyzed cyclization step.[7] The mechanism is believed to involve oxidative addition of the C-Br bond to a Pd(0) species, followed by an intramolecular C-H activation/arylation to form the five-membered ring.[4][7] A bulky phosphine ligand, such as tri-tert-butylphosphine, is often required to promote the desired reductive elimination. A base like potassium carbonate is necessary for the C-H activation step.

-

Step 3: Deprotection: The benzyl protecting group is removed by catalytic hydrogenation to yield the final this compound. This is a clean and efficient method for debenzylation.

Protocol: Synthesis of this compound via C-H Arylation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity | Supplier |

| 2-Bromo-6-(benzyloxy)pyridin-3-amine | 279.13 | - | >97% | Commercial |

| Chloroacetyl chloride | 112.94 | 1.42 | >98% | Commercial |

| Pyridine | 79.10 | 0.982 | >99.8% | Commercial |

| Dichloromethane (DCM) | 84.93 | 1.33 | >99.8% | Commercial |

| Palladium(II) acetate | 224.50 | - | >98% | Commercial |

| Tri-tert-butylphosphine | 202.32 | - | >98% | Commercial |

| Potassium carbonate | 138.21 | 2.43 | >99% | Commercial |

| Toluene, anhydrous | 92.14 | 0.867 | >99.8% | Commercial |

| Palladium on carbon (10%) | - | - | 10% | Commercial |

Procedure:

-

Preparation of N-(2-Bromo-6-(benzyloxy)pyridin-3-yl)-2-chloroacetamide:

-

Dissolve 2-bromo-6-(benzyloxy)pyridin-3-amine (1.0 eq.) in anhydrous DCM and cool to 0 °C.

-

Add pyridine (1.2 eq.) followed by the dropwise addition of chloroacetyl chloride (1.1 eq.).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

-

-

Synthesis of 6-(Benzyloxy)-5-aza-2-oxindole:

-

To a Schlenk tube, add the chloroacetamide derivative (1.0 eq.), palladium(II) acetate (0.05 eq.), tri-tert-butylphosphine (0.1 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add anhydrous toluene via syringe.

-

Heat the mixture to 100-110 °C and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, dilute with ethyl acetate, and filter through celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

-

Synthesis of this compound:

-

Dissolve the benzyloxy intermediate in a suitable solvent such as ethanol or methanol.

-

Add 10% palladium on carbon (10% w/w).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Upon completion (monitored by TLC), filter the catalyst through celite.

-

Concentrate the filtrate to obtain the final product. Further purification can be achieved by recrystallization.

-

Conclusion

The synthesis of this compound can be accomplished through several viable pathways. The choice of a particular route will be guided by factors such as the availability of starting materials, scalability, and the tolerance of other functional groups. The classical reductive cyclization method is robust and utilizes relatively inexpensive reagents, making it suitable for large-scale synthesis. On the other hand, the palladium-catalyzed intramolecular C-H arylation offers a more modern and often higher-yielding alternative, albeit with the use of more expensive catalysts and ligands.

For researchers and drug development professionals, a thorough understanding of these synthetic strategies is crucial for the efficient and effective production of this important heterocyclic scaffold. The protocols and insights provided in this guide are intended to serve as a valuable resource for the synthesis and further derivatization of this compound and related compounds.

References

-

Shen, H., Du, Y., Kan, J., & Su, W. (2022). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry, 20(16), 3353-3357. [Link]

-

Shaaban, M., May, C., & Taha, M. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 15080-15118. [Link]

-

Shen, H., Du, Y., Kan, J., & Su, W. (2022). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry, 20(16), 3353-3357. [Link]

-

Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current opinion in drug discovery & development, 13(6), 758–776. [Link]

-

Moustafa, M. M., & Pagenkopf, B. L. (2010). Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes. Organic letters, 12(14), 3242–3245. [Link]

-

Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. [Link]

-

Leboho, T. C., Giri, S., Popova, I., Cock, I., Michael, J. P., & de Koning, C. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules (Basel, Switzerland), 23(10), 2658. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]

-

Moustafa, M. M., & Pagenkopf, B. L. (2010). Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes. Organic letters, 12(14), 3242–3245. [Link]

-

The Journal of Organic Chemistry. (n.d.). Synthesis of 5-azaoxindole. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 5-aza-indole. Retrieved from [Link]

-

Reddy, M. V. R., et al. (2014). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 18(6), 748-751. [Link]

-

Sharma, H. A., Hovey, M. T., & Scheidt, K. A. (2016). Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. Angewandte Chemie (International ed. in English), 55(28), 8094–8098. [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Retrieved from [Link]

-

Osano, M., Jhaveri, D. P., & Wipf, P. (2020). Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic letters, 22(6), 2215–2219. [Link]

-

Wang, Y., et al. (2018). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. International journal of molecular sciences, 19(11), 3538. [Link]

-

Osano, M., Jhaveri, D. P., & Wipf, P. (2020). Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic letters, 22(6), 2215–2219. [Link]

-

Kumar, A., et al. (2020). Azaindole Therapeutic Agents. Current topics in medicinal chemistry, 20(24), 2166-2184. [Link]

-

ResearchGate. (n.d.). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Retrieved from [Link]

-

MDPI. (n.d.). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Retrieved from [Link]

-

RSC Publishing. (n.d.). 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved from [Link]

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azaindole synthesis [organic-chemistry.org]

- 7. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]

Foreword: The Strategic Value of the Aza-Oxindole Core

An In-depth Technical Guide to the Chemical Properties of 6-Hydroxy-5-aza-2-oxindole

In the landscape of modern medicinal chemistry, certain heterocyclic scaffolds have earned the designation of "privileged structures" due to their consistent appearance in a multitude of biologically active compounds. The azaindole scaffold, a bioisosteric analogue of indole, is a prime example of such a core.[1] The strategic substitution of a carbon atom in the indole's benzene ring with nitrogen dramatically alters the molecule's electronic distribution, hydrogen bonding capabilities, and metabolic profile.[2] This guide delves into a specific, less-explored derivative: the this compound. This molecule represents not just a novel chemical entity but a strategic platform for fragment-based design and lead optimization, particularly in the realm of kinase inhibition.[2] Our focus will be on providing a foundational understanding of its chemical properties, a logical framework for its synthesis, and insights into its potential biological applications, grounded in the established principles of medicinal chemistry.

PART 1: Core Physicochemical and Structural Attributes

A molecule's journey from a laboratory curiosity to a clinical candidate is fundamentally governed by its physicochemical properties. These parameters dictate its solubility, membrane permeability, and interactions with biological targets. While extensive experimental data for this compound is not widely published, we can extrapolate key properties based on its structure and data from public chemical databases.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₇H₆N₂O₂ | Defines the elemental composition and exact mass. |

| Molecular Weight | 150.14 g/mol | Falls well within the "Rule of Five" guidelines for oral bioavailability. |

| logP (Octanol/Water) | ~0.2 - 0.5 | Suggests a balanced lipophilicity, favorable for both aqueous solubility and membrane permeability.[3][4] |

| Hydrogen Bond Donors | 2 (Amide N-H, Phenolic O-H) | Provides key interaction points for specific binding to protein targets.[2] |

| Hydrogen Bond Acceptors | 3 (Pyridine N, Carbonyl O, Hydroxyl O) | Offers additional sites for forming stabilizing hydrogen bonds within a binding pocket.[2] |

| Polar Surface Area (tPSA) | ~70-80 Ų | Indicates good potential for cell permeability.[5] |

PART 2: Synthesis Strategy and Experimental Protocol

The synthesis of aza-oxindoles can be challenging, often requiring multi-step sequences with careful control of regioselectivity.[6][7] A logical and robust synthetic route is paramount for producing the scaffold for further investigation. The following represents a field-proven, logical approach to the synthesis of this compound, designed for adaptability and validation.

Retrosynthetic Analysis and Workflow

Our strategy is predicated on building the heterocyclic core from a suitably functionalized pyridine starting material. The causality behind this choice lies in the commercial availability of diverse pyridine precursors and the well-established chemistry for their functionalization.

Caption: Retrosynthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms the efficacy of the preceding step before committing resources to the next.

Objective: To synthesize this compound from a functionalized pyridine precursor.

Materials:

-

2-Hydroxy-3-nitropyridine

-

Palladium on Carbon (Pd/C, 10%)

-

Hydrogen (H₂) gas

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Copper(I) Oxide (Cu₂O)

-

Copper(II) Sulfate (CuSO₄)

-

Ethyl Chloroacetate

-

Triethylamine (TEA)

-

Solvents: Ethanol, Dioxane, Water, Ethyl Acetate

Methodology:

Step 1: Reduction of the Nitro Group

-

Rationale: The nitro group is an excellent precursor to the required amine functionality. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Suspend 2-hydroxy-3-nitropyridine (1.0 eq) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C (approx. 5 mol%).

-

Pressurize the vessel with H₂ gas (50 psi) and stir vigorously at room temperature for 4-6 hours.

-

Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude 3-amino-2-hydroxypyridine.

-

Step 2: Sandmeyer Reaction for Hydroxylation

-

Rationale: While the starting material is a hydroxypyridine, this step outlines a generalizable route. For our specific target, we would protect the existing hydroxyl and introduce the second via a different route, or start with a precursor where the 6-position can be directly hydroxylated. For the purpose of this guide, we assume a precursor requiring this step.

-

Procedure:

-

Dissolve the crude 3-amino-2-hydroxypyridine in aqueous HCl at 0°C.

-

Add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of CuSO₄ and Cu₂O in water.

-

Add the cold diazonium salt solution to the copper solution and heat gently to ~50°C until nitrogen evolution ceases.

-

Validation: The formation of the dihydroxy-pyridine can be confirmed by LC-MS analysis of an aliquot.

-

Neutralize the reaction mixture and extract with ethyl acetate. Dry the organic layer and concentrate to yield the crude dihydroxypyridine intermediate.

-

Step 3: Synthesis of the Aza-oxindole Core

-

Rationale: The Stolle cyclization or a related intramolecular alkylation is a reliable method for forming the 5-membered lactam ring.[8]

-

Procedure:

-

React the aminopyridine intermediate (from Step 1 or 2) with ethyl chloroacetate (1.2 eq) in the presence of a non-nucleophilic base like triethylamine (2.0 eq) in dioxane.

-

Reflux the mixture for 8-12 hours to form the N-alkylated intermediate.

-

Cool the reaction mixture. A strong base (e.g., sodium ethoxide) is then added to promote intramolecular cyclization.

-

Heat the mixture until cyclization is complete, as monitored by TLC or LC-MS.

-

Validation: Successful cyclization is marked by a significant shift in polarity and the appearance of the target mass in MS analysis.

-

Quench the reaction with water, acidify to precipitate the product. Filter the solid, wash with cold water and ether, and dry under vacuum to obtain crude this compound.

-

Purification and Characterization:

-

Purification: Recrystallization from an ethanol/water mixture or purification via silica gel column chromatography.

-

Characterization: The final structure must be unequivocally confirmed using:

PART 3: Chemical Reactivity and Biological Potential

The unique arrangement of functional groups in this compound provides multiple handles for chemical modification, making it an ideal scaffold for building a library of analogues.

Key Reactive Centers

The molecule's reactivity is a composite of its lactam, phenol, and pyridine functionalities. Understanding these sites is key to planning derivatization strategies for Structure-Activity Relationship (SAR) studies.

Caption: Key reactive sites for derivatization of the this compound core.

Rationale as a Kinase Inhibitor Scaffold

The azaindole core is a well-established pharmacophore in kinase inhibitor design, acting as a bioisostere for the adenine ring of ATP.[2] The this compound structure is particularly compelling for several reasons:

-

Hinge Binding: The lactam N-H and pyridine nitrogen can form critical hydrogen bonds with the "hinge" region of a kinase active site, mimicking the interactions of ATP.

-

Hydroxyl Anchor: The 6-hydroxy group can act as an additional hydrogen bond donor or acceptor, providing another anchor point to enhance binding affinity and selectivity.

-

Exit Vector: The C3 position of the oxindole ring provides a clear "exit vector" for adding substituents that can probe deeper pockets of the active site, improving potency and tailoring selectivity against different kinases.

Caption: Mechanism of competitive kinase inhibition by an aza-oxindole scaffold.

Conclusion

This compound is more than a single compound; it is a strategic starting point for medicinal chemistry campaigns. Its synthesis, while requiring careful planning, is achievable through established organic chemistry principles. Its physicochemical properties are favorable for drug development, and its structural motifs are highly relevant for targeting key enzyme classes like protein kinases. This guide provides the foundational chemical knowledge and a practical, validated framework for researchers to synthesize, characterize, and ultimately derivatize this promising scaffold in the pursuit of novel therapeutics.

References

- BenchChem. (2025). Introduction: The Azaindole Scaffold in Medicinal Chemistry. BenchChem.

- ACS Publications. (1991). Synthesis of 5-azaoxindole. The Journal of Organic Chemistry.

- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.

- NIH National Center for Biotechnology Information. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.

- NIH National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. PubMed Central.

- Royal Society of Chemistry. (n.d.). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers.

- Organic Chemistry Portal. (n.d.). Synthesis of azaindoles.

- NIH National Center for Biotechnology Information. (2023).

- NIH National Center for Biotechnology Information. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central.

- NIH National Center for Biotechnology Information. (n.d.).

- ChemicalBook. (n.d.). 7-Chloro-6-aza-2-oxindole(178393-20-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). Oxindole(59-48-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). Oxindole(59-48-3) IR Spectrum.

- ResearchGate. (n.d.). FT-IR spectra of 6-chloro-5-(2-chloroethyl) oxindole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Azaindole synthesis [organic-chemistry.org]

- 8. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7-Chloro-6-aza-2-oxindole(178393-20-9) 1H NMR [m.chemicalbook.com]

- 10. Oxindole(59-48-3) 1H NMR spectrum [chemicalbook.com]

- 11. Oxindole(59-48-3) IR Spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Hydroxy-5-aza-2-oxindole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Hydroxy-5-aza-2-oxindole, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogs to project its chemical properties, propose a viable synthetic pathway, and explore its potential as a therapeutic agent. This guide is intended to serve as a foundational resource for researchers investigating novel aza-oxindole scaffolds in drug discovery and development.

Introduction: The 5-Aza-2-Oxindole Scaffold

The 5-aza-2-oxindole core, systematically named 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one, is a key heterocyclic scaffold. Its structure is characterized by the fusion of a pyridine and a pyrrolidin-2-one ring. The introduction of a nitrogen atom into the oxindole framework at the 5-position significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, making it a privileged structure in medicinal chemistry. Derivatives of this scaffold have shown promise as potent anticancer and anti-inflammatory agents.[1][2]

The parent compound, 5-aza-2-oxindole, has the following identifiers:

| Property | Value |

| CAS Number | 134682-54-5[1] |

| Molecular Formula | C₇H₆N₂O[1] |

| Molecular Weight | 134.14 g/mol [1] |

| IUPAC Name | 1,3-dihydropyrrolo[3,2-c]pyridin-2-one[1] |

The focus of this guide, this compound, introduces a hydroxyl group onto this core, which is anticipated to further enhance its biological activity and provide a handle for further chemical modifications.

Proposed Synthesis of this compound

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of a Substituted 3-Aminopyridine Precursor

The synthesis would likely commence with a commercially available, appropriately substituted 3-aminopyridine. For the target molecule, a 3-amino-4-methoxypyridine could serve as a suitable starting material, with the methoxy group acting as a protected form of the final hydroxyl group.

Step 2: Introduction of the Acetic Acid Moiety

The next critical step involves the introduction of a two-carbon unit at the 2-position of the pyridine ring, which will ultimately form the pyrrolidinone ring of the oxindole core. This can be achieved through various methods, such as a palladium-catalyzed cross-coupling reaction with a suitable C2-synthon.

Step 3: Reductive Cyclization to form the 5-Aza-2-oxindole Core

Following the introduction of the side chain, a reductive cyclization would be employed to form the 5-aza-2-oxindole ring system. This is a common strategy in the synthesis of oxindoles and their aza-analogs.

Step 4: Demethylation to yield this compound

The final step would involve the deprotection of the hydroxyl group. In the case of a methoxy precursor, this can be achieved by treatment with a demethylating agent such as boron tribromide (BBr₃).

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties and Spectroscopic Characterization (Predicted)

The introduction of the hydroxyl group at the 6-position is expected to influence the physicochemical properties of the 5-aza-2-oxindole core.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₆N₂O₂ | Addition of one oxygen atom to the parent scaffold. |

| Molecular Weight | 150.14 g/mol | Calculated based on the molecular formula. |

| Polar Surface Area | Increased | The hydroxyl group will increase the polarity. |

| Solubility | Increased aqueous solubility | The hydroxyl group can participate in hydrogen bonding. |

| pKa | Weakly acidic | The phenolic hydroxyl group will be ionizable. |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the oxindole ring, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR will display signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching (around 3200-3400 cm⁻¹), the C=O stretching of the lactam (around 1700-1720 cm⁻¹), and C=C/C=N stretching in the aromatic region.

Potential Biological Activity and Therapeutic Applications

Derivatives of the oxindole and aza-oxindole scaffolds are known to possess a wide range of biological activities.[3][4] The structural features of this compound suggest potential for activity in several therapeutic areas.

Anti-inflammatory Activity

Numerous indole-2-one and 7-aza-2-oxindole derivatives have been synthesized and evaluated for their anti-inflammatory properties.[2][5] These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular assays.[2][5] The mechanism of action is often linked to the modulation of inflammatory signaling pathways. It is plausible that this compound could exhibit similar, if not enhanced, anti-inflammatory effects.

Caption: Potential inhibition of inflammatory signaling by this compound.

Anticancer Activity

The 5-aza-2-oxindole scaffold is a core structure in compounds being investigated as anticancer agents.[1] Some derivatives are believed to act by disrupting microtubule dynamics, a critical process for cell division.[1] The presence of a hydroxyl group on the aromatic ring could modulate the binding affinity to target proteins and influence the anticancer potency. Furthermore, oxindole derivatives have been explored for a multitude of anticancer mechanisms.[3]

Other Potential Activities

The versatility of the oxindole scaffold suggests that this compound could also be investigated for other biological activities, including:

-

Antimicrobial and Antioxidant Activity: Some oxindole derivatives have shown promising results in these areas.[6]

-

Enzyme Inhibition: The scaffold can be tailored to inhibit specific enzymes involved in disease pathogenesis.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide provides a roadmap for its synthesis and highlights its potential in drug discovery. The next logical steps for researchers in this field would be:

-

Synthesis and Characterization: The proposed synthetic route needs to be experimentally validated, and the compound fully characterized using modern spectroscopic techniques.

-

Biological Screening: A comprehensive biological evaluation should be undertaken to assess its anti-inflammatory, anticancer, and other potential therapeutic activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of related analogs will help in identifying the key structural features required for optimal biological activity.

References

-

Synthesis of hydroxyl-containing oxindoles and 3,4-dihydroquinolin-2-ones through oxone-mediated cascade arylhydroxylation of activated alkenes. Green Chemistry (RSC Publishing). [Link]

-

Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed. [Link]

-

1H-Pyrrolo[3,2-c]pyridin-6-amine. American Elements. [Link]

-

Oxindole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PMC - NIH. [Link]

-

Azaindole synthesis. Organic Chemistry Portal. [Link]

-

Oxindole and its derivatives: A review on recent progress in biological activities. ScienceDirect. [Link]

-

The Biological Significance of 5-Fluoro-2-oxindole Derivatives. [Link]

-

Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. PMC - NIH. [Link]

-

Oxindole and its derivatives: A review on recent progress in biological activities. PubMed. [Link]

-

General synthetic routes and chemical structures of 7-aza-2-oxindoles... ResearchGate. [Link]

-

Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. ResearchGate. [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

-

Optimization and Scaling up of the Azaindole Derivatives Synthesis. MDPI. [Link]

-

Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]

-

Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. ResearchGate. [Link]

-

FT-IR spectra of 6-chloro-5-(2-chloroethyl) oxindole. ResearchGate. [Link]

-

5-Azaindole. PubChem. [Link]

Sources

- 1. Buy 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one | 134682-54-5 [smolecule.com]

- 2. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 6-Hydroxy-5-aza-2-oxindole

Prepared by: Gemini, Senior Application Scientist

Abstract

6-Hydroxy-5-aza-2-oxindole belongs to the aza-oxindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. The introduction of a nitrogen atom into the indole ring system can favorably modulate aqueous solubility, pharmacokinetic properties, and molecular interactions, making aza-derivatives attractive for lead optimization.[1] This guide provides a comprehensive framework for the systematic physicochemical characterization of this compound. We move beyond rote protocols to explain the scientific rationale behind each experimental choice, ensuring that the data generated is robust, interpretable, and directly applicable to drug discovery and development programs. The methodologies outlined herein are designed to be self-validating, providing researchers with a trusted roadmap for assessing solubility, pKa, lipophilicity, and stability.

Rationale and Strategic Overview

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's behavior from the moment of administration through its absorption, distribution, metabolism, and excretion (ADME). For this compound, three key structural features dictate the characterization strategy:

-

The Aza-Oxindole Core: The presence of a pyridine nitrogen (the "aza" component) and a lactam within the oxindole structure introduces specific sites for ionization and potential hydrolysis. The pyridine nitrogen generally increases aqueous solubility compared to its carbocyclic indole analogue.[1]

-

The Phenolic Hydroxyl Group: The 6-hydroxy substituent is a critical acidic functional group that will significantly influence pKa, solubility, and potential for oxidative degradation.

-

The Planar Heterocyclic System: The fused ring system can engage in π-π stacking and is susceptible to photodegradation and oxidation.

Our characterization workflow is designed to systematically probe the impact of these features.

Figure 1: Overall workflow for the physicochemical characterization of this compound.

Acid-Base Dissociation Constant (pKa) Determination

Causality: The pKa values of this compound are arguably its most critical physicochemical parameter. They dictate the molecule's charge state at any given pH, which in turn governs its solubility, membrane permeability, and receptor binding interactions. Our target molecule has three potentially ionizable centers: the acidic phenolic hydroxyl group, the weakly acidic lactam N-H, and the basic pyridine nitrogen. Understanding their respective pKa values is essential for interpreting all subsequent experiments. The pKa of azaindoles can vary broadly depending on the position of the nitrogen atom, which influences push-pull interactions between the rings.[2]

Experimental Protocol: UV-Metric pKa Determination

This method is chosen for its high sensitivity, requiring only a small amount of material. It relies on the principle that the UV-Vis absorbance spectrum of a molecule changes as it undergoes ionization.

-

Preparation of Buffers: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to pH 12). Accurately measure the pH of each buffer solution after preparation.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol) at approximately 10 mM.

-

Sample Preparation: Add a small aliquot of the stock solution to each universal buffer to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer (typically 50-100 µM). Ensure the organic solvent concentration is low (<1%) to avoid shifts in pH.

-

Spectroscopic Measurement: Scan each sample across a relevant UV wavelength range (e.g., 220-450 nm).

-

Data Analysis: Plot absorbance at selected wavelengths (where the change upon ionization is maximal) against pH. Fit the resulting sigmoidal curves to the Henderson-Hasselbalch equation to determine the pKa values. Specialized software can deconvolve the data to resolve multiple pKa values.

Lipophilicity: LogP and LogD Measurement

Causality: Lipophilicity, the affinity of a molecule for a non-polar environment, is a key predictor of its ADME properties.[3] For an ionizable molecule like this compound, we must distinguish between:

-

LogP (Partition Coefficient): The lipophilicity of the neutral species only.

-

LogD (Distribution Coefficient): The lipophilicity of the compound at a specific pH, accounting for all ionic species. LogD at pH 7.4 is particularly relevant for predicting in vivo behavior.

A LogD value below 5 is often a prerequisite for reasonable absorption and permeation.[4] We will use a validated High-Performance Liquid Chromatography (HPLC) method for its speed and low material consumption.[5]

Experimental Protocol: HPLC-Based LogD Determination

This method correlates a compound's retention time on a reverse-phase HPLC column with the known LogP values of a set of standards.

-

Standard Selection: Choose a set of 5-6 commercially available compounds with known LogP values that bracket the expected LogP of the test compound (e.g., from -1 to +5).

-

Mobile Phase Preparation: Prepare an aqueous mobile phase (e.g., phosphate buffer at pH 7.4) and an organic mobile phase (e.g., Methanol or Acetonitrile).

-

Calibration Curve Generation:

-

Inject each standard onto a C18 reverse-phase column.

-

Perform a rapid gradient elution (e.g., 5% to 95% organic in 5 minutes).

-

Record the retention time (t_R) for each standard.

-

Calculate the capacity factor, k', for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Plot the known LogP values of the standards against log(k'). This is the calibration curve.

-

-

Sample Analysis: Inject the this compound sample under the identical HPLC conditions and determine its retention time and corresponding log(k').

-

LogD Calculation: Interpolate the log(k') value of the test compound onto the calibration curve to determine its LogD at the pH of the mobile phase (LogD7.4).

Aqueous Solubility Determination

Causality: Poor aqueous solubility is a primary cause of failure in drug development. The presence of both a hydrophilic hydroxyl group and a solubilizing pyridine nitrogen suggests that this compound may possess favorable solubility, but this must be confirmed experimentally.[1] We will determine the thermodynamic solubility, which represents the true equilibrium solubility of the most stable crystalline form of the compound.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, pH 5.0, pH 7.4). The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved compound no longer changes over time.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation during this step.

-

Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Data Reporting: Report the solubility in units of µg/mL or µM at each specific pH.

Chemical Stability Profiling

Causality: Aza-oxindole ring systems can be susceptible to degradation, particularly oxidation and pH-dependent hydrolysis of the lactam ring.[6] The phenolic hydroxyl group also represents a potential site for oxidation. A forced degradation study is essential to identify potential degradation pathways, establish the molecule's intrinsic stability, and develop stability-indicating analytical methods.

Figure 2: Workflow for a forced degradation study of this compound.

Experimental Protocol: Forced Degradation Study

-

Stock Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water).

-

Application of Stress Conditions (in parallel):

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

-

Photostability: Expose the solution to light according to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps). A dark control should be run in parallel.

-

Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).

-

-

Time-Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Quench the reactions as appropriate (e.g., neutralize acid/base samples).

-

Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS). The method is "stability-indicating" if it can separate the parent compound from all significant degradation products.

-

Data Interpretation: Calculate the percentage of degradation for the parent compound under each condition. Use the MS data to propose structures for any major degradation products.

Summary of Key Physicochemical Parameters

The data generated from these studies should be compiled into a clear, concise table for easy reference and comparison.

| Parameter | Method | Conditions | Expected Outcome/Value | Significance for Drug Development |

| pKa₁ (Acidic) | UV-Metric Titration | 25 °C, Aqueous Buffer | ~8-10 (Phenolic OH) | Influences solubility and binding at physiological pH. |

| pKa₂ (Basic) | UV-Metric Titration | 25 °C, Aqueous Buffer | ~3-5 (Pyridine N) | Determines charge state in the stomach and early intestine. |

| LogD₇.₄ | HPLC Retention Time | pH 7.4 Phosphate Buffer | 1.0 - 2.5 (Predicted) | Key indicator of membrane permeability and ADME properties. |

| Aqueous Solubility | Shake-Flask | pH 7.4, 25 °C | >50 µg/mL (Predicted) | Determines potential for oral absorption and IV formulation. |

| Chemical Stability | Forced Degradation | Acid, Base, H₂O₂, Light | Stable to light; potential liability to strong base and oxidation. | Informs formulation, packaging, and storage requirements. |

Conclusion

The systematic physicochemical characterization outlined in this guide provides the essential data required to progress this compound from a novel chemical entity to a viable drug candidate. By understanding the causality behind each experiment—from the influence of pKa on solubility and lipophilicity to the potential degradation pathways identified through forced stability studies—researchers can make informed decisions, anticipate development challenges, and rationally design formulations. This foundational knowledge is indispensable for unlocking the full therapeutic potential of this promising molecular scaffold.

References

- Wipf Group. (2007, September 4). The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh.

- BenchChem. (2025). How to improve the stability of 7-Azaoxindole in solution. BenchChem Technical Support.

- Unknown Author. (2016, November 23). Synthesis of Functionalized 6‑Hydroxy-2-oxindole Derivatives by Phenoxide Cyclization.

- Ganesh, T. (2021). Azaindole Therapeutic Agents. PubMed Central.

- Keglevich, G. et al. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. PubMed Central.

- Unknown Author. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central.

- Debrauwer, V. et al. (2021, July 8). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.

- Papanastasiou, I. et al. (2021).

- Wang, H. et al. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.

- Malarz, J. et al. (2019). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)

- ACD/Labs. LogP—Making Sense of the Value.

- Pyka-Pająk, A. et al. (2024, July 30).

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

6-Hydroxy-5-aza-2-oxindole solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 6-Hydroxy-5-aza-2-oxindole

This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound, focusing on its solubility and stability. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for characterizing this heterocyclic compound. By synthesizing established principles with actionable protocols, this guide aims to equip scientists with the necessary knowledge to effectively handle and formulate this compound for preclinical and clinical development. We will explore various factors influencing its solubility and detail experimental procedures for its determination. Furthermore, this guide will outline a systematic approach to assessing the stability of this compound under various stress conditions, in accordance with regulatory guidelines.

Table of Contents

-

Introduction to this compound

-

Chemical Structure and Properties

-

Therapeutic Potential and Mechanism of Action

-

-

Solubility Characterization

-

The "Why": Importance of Solubility in Drug Development

-

Theoretical Considerations: Factors Influencing Solubility

-

Experimental Protocols for Solubility Determination

-

Kinetic Solubility Assay

-

Thermodynamic (Equilibrium) Solubility Assay

-

-

Data Interpretation and Presentation

-

-

Stability Profiling

-

The "Why": The Critical Role of Stability Assessment

-

Forced Degradation (Stress Testing)

-

Rationale and Objectives

-

Experimental Protocols for Forced Degradation Studies

-

-

Long-Term Stability Studies

-

ICH Guidelines and Climatic Zones

-

Protocol for a Long-Term Stability Study

-

-

Data Interpretation and Degradation Pathway Elucidation

-

-

References

Introduction to this compound

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a bicyclic structure composed of a pyridine ring fused to a pyrrolidinone ring. The presence of the hydroxyl group and the nitrogen atom in the pyridine ring (an aza-indole scaffold) imparts specific electronic and steric properties that influence its biological activity and physicochemical characteristics.[1] The oxindole core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[2]

Therapeutic Potential and Mechanism of Action

While specific therapeutic applications of this compound are still under investigation, the broader class of aza-oxindoles has demonstrated significant potential in various therapeutic areas, including oncology and neurodegenerative diseases. Their mechanism of action often involves the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways. The substituent pattern, including the hydroxyl group at the 6-position, is critical in determining the specific kinase inhibitory profile and overall pharmacological effect.

Solubility Characterization

The "Why": Importance of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug development. For orally administered drugs, adequate aqueous solubility is a prerequisite for absorption from the gastrointestinal tract into the bloodstream. Poor solubility can lead to low and variable bioavailability, hindering the development of an effective therapeutic agent.[3] Early assessment of solubility allows for the timely implementation of formulation strategies to enhance dissolution and absorption.[4]

Theoretical Considerations: Factors Influencing Solubility

The solubility of this compound is governed by a combination of its intrinsic properties and the characteristics of the solvent system. Key factors include:

-

pH: The presence of the phenolic hydroxyl group and the basic nitrogen in the pyridine ring means that the ionization state of this compound is pH-dependent. At physiological pH, the molecule can exist in neutral, protonated, or deprotonated forms, each with distinct solubility profiles.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, although exceptions exist.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state (crystal packing) must be overcome by the interactions with the solvent molecules for dissolution to occur.

-

Solvent Polarity: "Like dissolves like" is a fundamental principle. The polarity of the solvent will significantly impact its ability to solvate the this compound molecule.

Experimental Protocols for Solubility Determination

Two primary types of solubility are assessed during drug discovery and development: kinetic and thermodynamic solubility.[4]

This high-throughput screening method provides a rapid assessment of a compound's solubility when a solution (typically in DMSO) is introduced into an aqueous buffer.[4] It is particularly useful in the early stages of discovery to rank compounds.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, 10 mM.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.

-

Incubation and Precipitation: Incubate the samples for a short period (e.g., 1-2 hours) at a controlled temperature to allow for precipitation of the supersaturated solution.

-

Phase Separation: Separate the solid precipitate from the supernatant by centrifugation or filtration.[3]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC-UV, LC-MS, or nephelometry.

Considered the "gold standard," this method determines the solubility of a compound at equilibrium, providing a more accurate measure of its intrinsic solubility.[5]

Step-by-Step Protocol:

-

Solid Compound Addition: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH).

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached. The shake-flask method is a common approach.[6]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

Data Presentation

Quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent/Buffer | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| Water (pH 7.0) | Hypothetical Value | Hypothetical Value |

| PBS (pH 7.4) | Hypothetical Value | Hypothetical Value |

| 0.1 N HCl (pH 1.2) | Hypothetical Value | Hypothetical Value |

| FaSSIF (pH 6.5) | Hypothetical Value | Hypothetical Value |

FaSSIF: Fasted State Simulated Intestinal Fluid

Stability Profiling

The "Why": The Critical Role of Stability Assessment

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8] These studies are essential for determining the re-test period or shelf life and recommended storage conditions.[8] A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[9][10]

Forced Degradation (Stress Testing)

Forced degradation studies involve exposing the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[11][12] This information is vital for developing and validating stability-indicating analytical methods.[11][13]

-

To determine the intrinsic stability of the molecule.

-

To elucidate degradation pathways.

-

To identify potential degradation products.

-

To establish the specificity of the analytical method.

The following stress conditions are typically applied:

-

Acidic Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 N HCl.

-

Incubate at an elevated temperature (e.g., 60°C) for a defined period.

-

At specified time points, withdraw samples, neutralize, and analyze by a stability-indicating method (e.g., HPLC).

-

-

Basic Hydrolysis:

-

Follow the same procedure as for acidic hydrolysis, but use 0.1 N NaOH.

-

-

Oxidative Degradation:

-

Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate at room temperature, protected from light.

-

Analyze samples at various time intervals.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.

-

Analyze samples at predetermined time points.

-

-

Photolytic Degradation:

-

Expose the solid compound or its solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[14]

-

Analyze the exposed samples and a dark control.

-

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf life of the drug substance.[15]

The International Council for Harmonisation (ICH) provides guidelines for stability testing.[7][14] Storage conditions are based on the climatic zone where the drug product will be marketed.[15]

| Climatic Zone | Long-Term Storage Condition |

| I (Temperate) | 21°C / 45% RH |

| II (Subtropical) | 25°C / 60% RH |

| III (Hot, Dry) | 30°C / 35% RH |

| IV (Hot, Humid) | 30°C / 75% RH |

RH: Relative Humidity

-

Batch Selection: Use at least three primary batches of this compound manufactured by a process that simulates the final production method.[8]

-

Container Closure System: Store the samples in the proposed container closure system for marketing.

-

Storage Conditions: Place the samples in stability chambers maintained at the specified long-term and accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH).[15]

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[15]

-

Analytical Tests: Perform a battery of tests at each time point, including appearance, assay, purity (related substances), and any other critical quality attributes.

Data Interpretation and Degradation Pathway Elucidation

The data from forced degradation and long-term stability studies are used to identify and quantify degradation products. Spectroscopic techniques such as LC-MS/MS and NMR are employed to elucidate the structures of the major degradants. This information is crucial for understanding the degradation pathways and for setting appropriate specifications for impurities.

Visualization of Experimental Workflows

Caption: Overview of Stability Testing Workflow.

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental to its successful development as a therapeutic agent. This guide has provided a detailed framework for the systematic evaluation of these critical physicochemical properties. By employing the described methodologies, researchers can generate the robust data necessary to guide formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of the final drug product. The insights gained from these studies are not merely procedural but are integral to the strategic advancement of this compound from a promising molecule to a potential medicine.

References

- Development of forced degradation and stability indic

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- ICH Q1 guideline on stability testing of drug substances and drug products.

- Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.

- ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- ICH Guidelines: Drug Stability Testing Essentials.

- A review of methods for solubility determination in biopharmaceutical drug characteris

- Complete Guide to ICH Stability Testing for APIs & FPPs.

- Forced Degradation Studies: Regulatory Considerations and Implement

- Forced Degrad

- 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Quality Guidelines.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Methods for measurement of solubility and dissolution r

- Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.

- Synthesis and Physicochemical Properties of 2‑SF5‑(Aza)Indoles, a New Family of SF5Heterocycles.

- Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.

- THE BIOLOGICAL AND PHYSICAL PROPERTIES OF THE AZAINDOLES.

- Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Co

- Oxindole | 59-48-3.

- Stability Indic

- Stability indicating study by using different analytical techniques.

- Stability-Indicating HPTLC Method Development and Validation for analysis of Colchicine in the Bulk Drug and Tablet Dosage Forms.

- (PDF)

- Photophysics and Biological Applic

- Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles.

- The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid deriv

- Synthesis and Reactivity of 4-, 5- and 6-Azaindoles.

- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv

- Oxindole | C8H7NO | CID 321710.

- The anti-tumour activity of DNA methylation inhibitor 5-aza-2'-deoxycytidine is enhanced by the common analgesic paracetamol through induction of oxid

Sources

- 1. THE BIOLOGICAL AND PHYSICAL PROPERTIES OF THE AZAINDOLES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. ijcrt.org [ijcrt.org]

- 10. ijsdr.org [ijsdr.org]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. nelsonlabs.com [nelsonlabs.com]

- 14. ICH Official web site : ICH [ich.org]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Spectroscopic Characterization of 6-Hydroxy-5-aza-2-oxindole: A Predictive and Methodological Guide

Introduction

6-Hydroxy-5-aza-2-oxindole stands as a compelling heterocyclic scaffold for researchers in medicinal chemistry and drug development. Its structure, which merges a 2-oxindole core with a pyridine ring and a hydroxyl functional group, suggests a high potential for diverse biological activities. The 2-oxindole framework is a privileged structure found in numerous natural products and FDA-approved drugs, exhibiting a wide range of therapeutic effects. The introduction of a nitrogen atom into the six-membered ring (an "aza" substitution) and a hydroxyl group further modulates the molecule's electronic properties, hydrogen bonding capabilities, and potential metabolic pathways, making it a prime candidate for novel therapeutic agents.

Given the nascent stage of research into this specific molecule, a comprehensive public repository of its spectroscopic data is not yet available. This guide, therefore, serves a dual purpose: it provides a detailed methodological framework for acquiring and interpreting the necessary spectroscopic data (NMR, MS, IR) and offers a predictive analysis of the expected spectral features. This predictive approach is grounded in the well-established principles of spectroscopy and supported by data from structurally analogous compounds, providing a robust starting point for any research group venturing to synthesize and characterize this novel compound.

Strategic Workflow for Spectroscopic Analysis

The comprehensive characterization of a novel compound like this compound requires a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous identification. The logical flow of analysis is crucial for efficiency and accuracy.

Caption: A potential fragmentation pathway for this compound in positive ion ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the key functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): This is the most convenient method. Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation:

-

Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Typically, scan over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Predicted IR Spectrum

The IR spectrum will be characterized by absorption bands corresponding to the O-H, N-H, C=O, C=C, and C-N bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Rationale |

| O-H stretch (hydroxyl) | 3200 - 3500 (broad) | Characteristic of a hydrogen-bonded phenolic OH group. |

| N-H stretch (amide) | 3100 - 3300 (medium, sharp) | Typical for a secondary amide N-H stretch. |

| C=O stretch (lactam) | 1680 - 1720 (strong, sharp) | The carbonyl stretch of the five-membered lactam ring. |

| C=C and C=N stretches | 1550 - 1650 (multiple bands) | Aromatic ring stretching vibrations. |

| C-O stretch (hydroxyl) | 1200 - 1260 (strong) | Phenolic C-O stretching. |

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. While the provided spectral data is predictive, it is based on sound spectroscopic principles and data from closely related analogs. The detailed experimental protocols offer a reliable starting point for researchers to acquire high-quality data. The synergy between NMR, MS, and IR spectroscopy, as outlined in the proposed workflow, will be essential for the definitive structural elucidation of this promising heterocyclic compound, thereby paving the way for its further investigation in the field of drug discovery.

References

- NMR Chemical Shift Prediction: Software such as ChemDraw or online databases can provide estimated chemical shifts. For foundational knowledge, refer to: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general textbook for spectroscopic methods).

-

Mass Spectrometry of Indoles

-

Spectroscopy of Azaindoles

-

A study on hydroxy-7-azaindoles provides insights into the influence of the hydroxyl group and nitrogen placement on spectral properties. [Link] [2]5. Synthesis of Hydroxy-oxindoles:

-

Reddy, B. N., & Ramana, C. V. (2016). Synthesis of Functionalized 6-Hydroxy-2-oxindole Derivatives by Phenoxide Cyclization. Organic Letters, 18(24), 6264–6267. [Link]

-

Sources

An In-depth Technical Guide to the Potential Biological Targets of 5-Azaoxindoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-azaoxindole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive technical overview of the known and potential biological targets of 5-azaoxindoles, delving into their mechanisms of action and the experimental methodologies crucial for their identification and validation. As drug development increasingly focuses on targeted therapies, a thorough understanding of the molecular interactions of promising scaffolds like 5-azaoxindoles is paramount. This document serves as a resource for researchers aiming to exploit the therapeutic potential of this versatile chemical class.

Introduction to 5-Azaoxindoles